MM-401 Demonstrates Exclusive MLL1 Selectivity Among MLL Family HMTs—No Inhibition of MLL2, MLL3, MLL4, or hSET1 Complexes
MM-401 is the only MLL1-WDR5 interaction inhibitor with published validation showing complete lack of inhibition against other MLL family histone methyltransferases (MLL2-4 and hSET1) despite conservation of the WIN motif across these family members [1]. In in vitro histone methyltransferase (HMT) assays, MM-401 at concentrations up to 500 µM showed no inhibition of MLL2, MLL3, MLL4, or hSET1 complexes, nor did it inhibit non-MLL family HMTs including SET7/9, EZH2, G9a, Suv39h1, MMSET, or DOT1L [1]. This selectivity is mechanistically underpinned by the finding that WDR5 is uniquely required for MLL1 complex integrity and full HMT activity, whereas WDR5 is dispensable for MLL2-4 and hSET1 complex assembly and enzymatic function [1]. In contrast, compounds such as MM-102 have not been evaluated for selectivity against the full MLL family panel in published studies, and pan-methyltransferase inhibitors inherently lack this MLL1-exclusive profile.
| Evidence Dimension | Inhibition of histone methyltransferase activity across MLL family enzymes |
|---|---|
| Target Compound Data | MM-401: No inhibition of MLL2, MLL3, MLL4, hSET1 complexes up to 500 µM; no inhibition of SET7/9, EZH2, G9a, Suv39h1, MMSET, DOT1L up to 500 µM |
| Comparator Or Baseline | MLL2-4 and hSET1 complexes (internal family members); SET7/9 (non-MLL H3K4 methyltransferase); EZH2, G9a, Suv39h1, MMSET, DOT1L (panel of diverse HMTs) |
| Quantified Difference | 0% inhibition of MLL2-4 and all tested non-MLL HMTs at concentrations up to 500 µM |
| Conditions | In vitro reconstituted MLL complex histone methyltransferase assays using purified recombinant proteins and radiolabeled S-adenosylmethionine (SAM) substrate |
Why This Matters
This exclusive MLL1 selectivity ensures that experimental outcomes can be unambiguously attributed to MLL1 inhibition, avoiding confounding effects from off-target inhibition of other MLL family members or unrelated HMTs that would compromise data interpretation in both leukemia and stem cell research applications.
- [1] Cao F, Townsend EC, Karatas H, Xu J, Li L, Lee S, Liu L, Chen Y, Ouillette P, Zhu J, Hess JL, Atadja P, Lei M, Qin ZS, Malek S, Wang S, Dou Y. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia. Mol Cell. 2014 Jan 23;53(2):247-261. View Source
